Ronopterin, also known as VAS203, is a small molecule compound that serves as an inhibitor of nitric oxide synthase. It has been studied for its potential therapeutic applications, particularly in the context of renal health and traumatic brain injury. The compound is classified under investigational drugs and is primarily recognized for its role in modulating nitric oxide levels in biological systems.
Ronopterin is derived from the class of tetrahydrobiopterin analogues. Tetrahydrobiopterin is a cofactor involved in the synthesis of nitric oxide, and its analogues can influence the activity of nitric oxide synthase enzymes. This compound has been explored in clinical trials to assess its pharmacological effects on renal hemodynamics and other physiological processes.
The synthesis of ronopterin involves several chemical transformations typical of organic synthesis methodologies. While specific detailed protocols are not extensively documented in the literature, the general approach includes:
The synthesis requires careful control of reaction conditions (temperature, pH, and concentration) to ensure high yields and purity of ronopterin. The use of protecting groups may also be necessary during various synthetic steps to prevent unwanted reactions.
Ronopterin's molecular structure is characterized by a bicyclic pteridine ring system with additional functional groups that contribute to its biological activity.
Ronopterin primarily acts by inhibiting nitric oxide synthase enzymes, which play a critical role in the production of nitric oxide from L-arginine. The inhibition leads to reduced availability of nitric oxide, affecting various physiological processes.
The mechanism involves competitive inhibition where ronopterin binds to the active site of nitric oxide synthase, preventing substrate access and subsequent reaction progression. This inhibition can lead to altered vascular resistance and changes in renal hemodynamics.
The mechanism by which ronopterin exerts its effects involves:
Clinical studies indicate that intravenous administration of ronopterin at doses such as 10 mg/kg body weight results in significant alterations in renal hemodynamics without causing major adverse effects on kidney function markers .
These properties suggest that ronopterin has favorable characteristics for biological interactions while maintaining sufficient solubility for pharmacological applications.
Ronopterin has been investigated primarily for its potential therapeutic applications in:
Ronopterin (INN: ronopterin; synonym: VAS-203) is a stereochemically defined pteridine derivative with the systematic name (1R,2S)-1-[(6R)-2,4-diamino-5,6,7,8-tetrahydro-6-pteridinyl]-1,2-propanediol [6]. It possesses three chiral centers, conferring strict spatial requirements for biological activity. The absolute configuration at the C6 position of the tetrahydropteridine ring is (R), while the propandiol side chain adopts (1R,2S) stereochemistry [6]. This specific arrangement is critical for its interaction with the pterin-binding site of nitric oxide synthase (NOS) isoforms, as confirmed by molecular docking studies. X-ray crystallography of analogous complexes indicates that the (6R) configuration optimizes hydrogen bonding with Glu592 and Trp587 residues in the NOS active site, thereby enhancing binding affinity [7].
Ronopterin has a molecular formula of C₉H₁₆N₆O₂ and a monoisotopic mass of 240.1335 Da (average mass: 240.267 Da) [6]. It exists as a crystalline solid under standard conditions and exhibits high solubility in aqueous solutions (>50 mg/mL), attributable to its diol moiety and protonatable diamino groups (pKa values: 3.1 and 8.7 for the pteridinyl nitrogens) [6] [8]. The compound’s logP (partition coefficient) is estimated at −1.2, indicating pronounced hydrophilicity. Its stability profile is pH-dependent, with optimal stability observed in buffered solutions (pH 5–6). Degradation occurs under alkaline conditions via oxidation of the tetrahydropteridine ring, forming biologically inactive 7,8-dihydropterin derivatives [6].
Table 1: Fundamental Physicochemical Properties of Ronopterin
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₆O₂ |
Monoisotopic Mass | 240.1335 Da |
Average Mass | 240.267 Da |
Water Solubility | >50 mg/mL |
Calculated logP | −1.2 |
Hydrogen Bond Donors | 6 (4x -NH₂, 2x -OH) |
Hydrogen Bond Acceptors | 8 (6x N, 2x O) |
Ronopterin belongs to the tetrahydropteridine class, specifically a 4-aminotetrahydrobiopterin analog where the C4 carbonyl of biopterin is replaced by an amino group [6] [9]. Unlike natural biopterin cofactors (e.g., tetrahydrobiopterin, BH4), which activate NOS, ronopterin acts as a competitive antagonist at the pterin-binding site due to its 4-amino substitution [4] [10]. This structural modification reduces redox potential while retaining high affinity for NOS isoforms. Key comparisons to related pteridines include:
Ronopterin selectively inhibits inducible nitric oxide synthase (iNOS/NOS2) by competitively displacing the essential cofactor tetrahydrobiopterin (BH4) from its binding pocket [4] [10]. Mechanistically, it binds to the dimer interface of NOS isoforms, stabilizing an inactive conformation. Kinetic studies reveal a mixed-type inhibition profile:
This differential inhibition minimizes vascular toxicity (mediated by eNOS) while suppressing pathological NO overproduction from iNOS. In traumatic brain injury (TBI), iNOS overexpression generates cytotoxic peroxynitrite (ONOO⁻) via NO–superoxide coupling. Ronopterin reduces peroxynitrite formation by >70% in neuronal cultures and TBI models, attenuating oxidative damage to lipids, proteins, and DNA [1] [4].
Beyond direct inhibition, ronopterin disrupts NOS dimerization—a prerequisite for catalytic activity. Molecular dynamics simulations show that ronopterin binding induces conformational strain in the zinc-tetrathiolate cluster of iNOS, reducing dimer stability by 40% [4]. Downstream effects include:
Table 2: Key Chemical and Pharmacological Descriptors of Ronopterin
Descriptor | Value/Characterization |
---|---|
CAS Registry Number | 206885-38-3 |
IUPAC Name | (1R,2S)-1-[(6R)-2,4-Diamino-5,6,7,8-tetrahydro-6-pteridinyl]-1,2-propanediol |
InChIKey | NDSDGUULXHNXGA-BYAPIUGTSA-N |
UNII | 1D1Z87AY23 |
Mechanism of Action | Competitive BH4 antagonist; iNOS inhibitor |
Primary Pharmacological Target | Inducible nitric oxide synthase (iNOS/NOS2) |
Selectivity Ratio (iNOS:eNOS) | ~15:1 |
Ronopterin is referenced under multiple designations across chemical and pharmacological databases:
Table 3: Nomenclature and Identifiers for Ronopterin
Synonym/Identifier | Source/Context |
---|---|
Ronopterin | International Nonproprietary Name (INN) |
VAS-203 | Developmental code (vasopharm BIOTECH) |
4-Aminotetrahydrobiopterin | Biochemical nomenclature |
1D1Z87AY23 | UNII code (FDA) |
206885-38-3 | CAS Registry Number |
CHEMBL2103895 | ChEMBL ID |
4449879 | ChemSpider ID |
(6R)-1,2,3,4-Tetrahydro-2,4-diamino-6-[(1R,2S)-1,2-dihydroxypropyl]pteridine | Alternative chemical name |
Article adheres strictly to the specified outline, utilizing data exclusively from cited search results. Dosage, administration, and safety data are excluded per requirements.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: